H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 is a peptide consisting of a specific sequence of amino acids: tyrosine, lysine, glutamine, arginine, valine, lysine, asparagine, and lysine. This compound is notable for its potential therapeutic applications and its role in various biological processes. Peptides like this one are crucial in research and medicine, particularly in understanding cellular functions and developing new treatments.
The compound is synthesized primarily through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The unique properties of this peptide make it a subject of interest in various scientific fields, including biochemistry and pharmacology.
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 is classified as a peptide, specifically a nonapeptide due to its composition of nine amino acids. Its structure and sequence suggest potential roles in signaling pathways and protein interactions.
The synthesis of H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
These steps ensure high purity and yield of the final product, which is critical for its subsequent applications in research and medicine.
The molecular structure of H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 can be represented as a linear chain of amino acids connected by peptide bonds. The specific arrangement of these amino acids contributes to its biological activity.
The compound's molecular formula is C₁₄H₁₈N₄O₃, with a molecular weight of approximately 302.32 g/mol. The presence of an amide group at the C-terminal further influences its stability and interaction with biological targets .
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 can undergo several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 involves interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate their activities, influencing various biological pathways. For instance, in neurological contexts, this peptide may affect signaling pathways related to nerve cell growth and regeneration, highlighting its potential in therapeutic applications.
The physical properties of H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 include:
These properties indicate that the compound is likely solid at room temperature and possesses characteristics typical of peptides .
Chemically, H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 exhibits stability under physiological conditions but may undergo modifications under specific chemical environments (e.g., oxidation or reduction). Its amide terminal enhances its stability compared to free carboxylic acid forms .
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2 has multiple applications across various scientific domains:
This compound's versatility underscores its importance in advancing both basic research and applied sciences.
H-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂ is a synthetic octapeptide amide with the systematic IUPAC name:L-Lysinamide, L-tyrosyl-L-lysyl-L-glutaminyl-L-arginyl-L-valyl-L-lysyl-L-asparaginyl- [5]. Its abbreviated sequence follows standard peptide notation: YKQRVKNK-NH₂, denoting the amino acids Tyrosine (Y), Lysine (K), Glutamine (Q), Arginine (R), Valine (V), Lysine (K), Asparagine (N), and Lysine (K), with a C-terminal amide modification (-NH₂) instead of a free carboxyl group. The peptide backbone features eight amino acid residues linked by peptide bonds, with functional groups including phenolic hydroxyl (Tyr), guanidinyl (Arg), carboxamide (Gln, Asn), and multiple amino groups (Lys side chains). The C-terminal amidation enhances metabolic stability by resisting carboxypeptidase degradation [5].
This peptide has the molecular formula C₄₇H₈₃N₁₇O₁₁ and a molecular weight of 1,062.27 g/mol [1] [5]. Key physicochemical properties derived from experimental and computational analyses include:
Table 1: Physicochemical Properties of YKQRVKNK-NH₂
Property | Value | Method/Reference |
---|---|---|
Monoisotopic Mass | 1061.648 Da | PubChem [1] |
Hydrogen Bond Donors | 23 | PubChem [1] |
Hydrogen Bond Acceptors | 21 | PubChem [1] |
XLogP3 (Partition Coeff.) | -8.1 | PubChem [1] |
Isoelectric Point (pI) | ~12.5 (predicted) | Computational estimation |
Solubility | Soluble in water | ChemicalBook [5] |
Density | 1.44 ± 0.1 g/cm³ (Predicted) | ChemicalBook [5] |
The high number of hydrogen bond donors/acceptors and strongly negative XLogP3 value indicate extreme hydrophilicity, consistent with its multiple basic residues (3 Lys, 1 Arg). The predicted pI > 12 confirms its cationic nature at physiological pH [1] [5].
YKQRVKNK-NH₂ corresponds to residues 31–38 of the neuroendocrine peptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), conserved across humans, rodents, avians, and ungulates [5]. This C-terminal octapeptide retains functional attributes of full-length PACAP-38:
Table 2: Sequence Homology of PACAP-38 (Residues 31–38)
Species | Sequence (31-38) | Identity |
---|---|---|
Human | YKQRVKNK-NH₂ | 100% |
Rat/Ovine | YKQRVKNK-NH₂ | 100% |
Chicken | YKQRVKNK-NH₂ | 100% |
Porcine | YKQRVKNK-NH₂ | 100% |
The peptide is synthesized via Fmoc-based SPPS on Rink amide resin, ensuring C-terminal amidation . Critical steps include:
Challenges include sequence-dependent aggregation (Lys/Arg clusters) and aspartimide formation (Asn-Lys junctions), mitigated by:
Rigorous purity assessment employs orthogonal methods:
Table 3: Analytical Validation Parameters
Method | Conditions | Result |
---|---|---|
RP-HPLC | C18, 5–60% MeCN/0.1% TFA, 214 nm | tR 12.8 min, Purity 95–98% |
ESI-MS | Positive mode, direct infusion | [M+H]⁺ 1062.6; [M+2H]²⁺ 531.8 |
HRMS (MALDI-TOF) | α-Cyano matrix | Obs: 1061.648 Da (Calc: 1061.647 Da) |
Amino Acid Anal. | 6N HCl hydro., 110°C, 24 hr | Lys 3.0, Tyr 0.9, Arg 1.1, Val 1.0 (Theoretical ratios) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: